Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate
Overview
Description
“Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
There is no specific information available about the synthesis of “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate”. However, similar compounds have been synthesized using various methods2.Molecular Structure Analysis
The molecular structure of “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate” is not readily available in the literature.Chemical Reactions Analysis
There is no specific information available about the chemical reactions of “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate” are not readily available in the literature.Scientific Research Applications
Copolymerization with Styrene
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate has been explored in the synthesis of novel copolymers. These copolymers, formed with styrene, exhibit unique properties. In a study by Kharas et al. (2016), novel trisubstituted ethylenes including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates were copolymerized with styrene. This process involved radical initiation and the resulting copolymers were analyzed using various methods like IR, NMR, GPC, DSC, and TGA. The decomposition of these copolymers was observed in two distinct temperature ranges, indicating their thermal stability and potential application in material sciences (Kharas et al., 2016).
Synthesis of Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates
A related research by Hussain et al. (2019) focused on synthesizing and copolymerizing novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene. This study extends the application of such compounds in copolymerization, highlighting their versatility in creating materials with potentially unique properties (Hussain et al., 2019).
Antidepressant Activity Investigation
In the field of medicinal chemistry, Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound related to methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate, and investigated its antidepressant activities. Although this study does not directly involve methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate, it indicates the potential of similar compounds in pharmaceutical applications (Tao Yuan, 2012).
Safety And Hazards
There is no specific safety and hazard information available for “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate”. However, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
Future Directions
There is no specific information available about the future directions of “Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate”. However, similar compounds are often used in pharmaceutical testing4, suggesting potential applications in drug development and medicinal chemistry.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional chemist or a reliable chemical database.
properties
IUPAC Name |
methyl 3-[4-[(2-bromo-5-fluorophenyl)methoxy]phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO3/c1-21-17(20)9-4-12-2-6-15(7-3-12)22-11-13-10-14(19)5-8-16(13)18/h2-3,5-8,10H,4,9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWTZHGAMRSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{4-[(2-bromo-5-fluorophenyl)methoxy]phenyl}propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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